molecular formula C12H14N2OS B169140 3-Isobutyl-2-mercapto-3H-quinazolin-4-one CAS No. 117038-39-8

3-Isobutyl-2-mercapto-3H-quinazolin-4-one

Cat. No. B169140
CAS RN: 117038-39-8
M. Wt: 234.32 g/mol
InChI Key: RFGUKOKQKYFARZ-UHFFFAOYSA-N
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Description

3-Isobutyl-2-mercapto-3H-quinazolin-4-one is a chemical compound with the molecular formula C12H14N2OS . It is a derivative of quinazolinone, a class of compounds that have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with various reagents . For instance, 2-mercapto-3-phenyl-quinazolin-4 (3H)-one has been prepared by the reaction between anthranilic acid and phenyl thiourea .


Molecular Structure Analysis

The molecular structure of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one consists of a benzene ring fused with a 2-pyrimidinone ring . The molecular weight of this compound is 234.32 g/mol.


Chemical Reactions Analysis

Quinazolinone derivatives can undergo a variety of chemical reactions. For example, 4(3H)-quinazolinones can react with metal ions, undergo Mannich reactions, and participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one can be inferred from its molecular structure. It has a molecular weight of 234.32 g/mol and a molecular formula of C12H14N2OS .

Scientific Research Applications

Antimicrobial and Antifungal Activities

3-Isobutyl-2-mercapto-3H-quinazolin-4-one derivatives have been found to exhibit significant antibacterial and antifungal activities. This was demonstrated through studies where these compounds were synthesized and tested against various pathogenic bacteria and fungi (Alagarsamy et al., 2004).

Antitumor and Anticancer Properties

Research has identified certain 2-mercapto-3H-quinazolinone analogs as active anticancer agents. These compounds, including 3-Isobutyl-2-mercapto-3H-quinazolin-4-one, have shown efficacy in in vitro antitumor activity, highlighting their potential as therapeutic agents in cancer treatment (Khalil et al., 2003); (Hamid et al., 2001).

Monoamine Oxidase Inhibition

A series of 2-mercapto-4(3H)-quinazolinone derivatives was synthesized and evaluated for their potential as monoamine oxidase (MAO) inhibitors. These findings suggest their application in treating neurodegenerative disorders like Parkinson's disease (Qhobosheane et al., 2018).

DHFR Inhibitors for Antifolate Therapy

2-Substituted-mercapto-quinazolin-4(3H)-one analogs have been highlighted as promising dihydrofolate reductase (DHFR) inhibitors. These inhibitors are particularly significant in antibacterial, antiparasitic, and anticancer agents (El-Subbagh & Sabry, 2021).

Synthesis of Novel Derivatives

Advanced synthesis techniques have been developed to construct novel quinazolin-4(3H)-ones. These methods highlight the versatile applications of these compounds in various fields of medicinal chemistry (Jiang et al., 2014).

Diuretic Agents

Quinazolin‐4(3H)‐one derivatives have been studied for their diuretic activity, indicating their potential use in treating conditions associated with fluid retention (Maarouf et al., 2004).

Future Directions

The future directions for research on 3-Isobutyl-2-mercapto-3H-quinazolin-4-one and other quinazolinone derivatives are likely to involve further exploration of their biological activities and potential applications in medicine . The development of new synthesis methods and the study of their chemical reactions could also be areas of future research .

properties

IUPAC Name

3-(2-methylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-8(2)7-14-11(15)9-5-3-4-6-10(9)13-12(14)16/h3-6,8H,7H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGUKOKQKYFARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350011
Record name 3-Isobutyl-2-mercapto-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827141
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Isobutyl-2-mercapto-3H-quinazolin-4-one

CAS RN

117038-39-8
Record name 3-Isobutyl-2-mercapto-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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